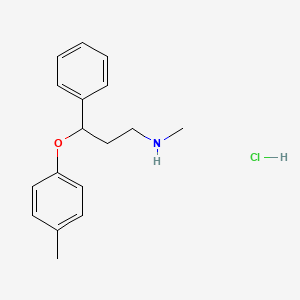

p-Methyl Atomoxetine Hydrochloride

説明

Overview of Selective Norepinephrine (B1679862) Reuptake Inhibitors (SNRIs) and Related Chemical Entities

Selective norepinephrine reuptake inhibitors (SNRIs) are a class of medications that function by increasing the levels of norepinephrine in the brain. frontiersin.org Norepinephrine is a neurotransmitter crucial for regulating attention, alertness, and other cognitive functions. drugbank.comresearchgate.net By blocking the reuptake of this chemical messenger at the presynaptic transporter, SNRIs effectively enhance noradrenergic transmission. frontiersin.orgnih.gov

Atomoxetine (B1665822), chemically known as (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, is a prominent member of this class. rjpbcs.comresearchgate.net It is recognized for its therapeutic applications in conditions requiring cognitive enhancement. nih.gov Unlike stimulant medications, atomoxetine's mechanism is not associated with a direct increase in dopamine (B1211576) in the brain's reward pathways, which is a significant factor in the abuse potential of other drugs. drugbank.com The primary metabolite of atomoxetine is 4-hydroxyatomoxetine, which is pharmacologically equipotent to the parent compound. nih.gov

The development and analysis of atomoxetine and related compounds involve various sophisticated techniques. High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and other analytical methods are employed to ensure the purity and quality of the active pharmaceutical ingredient (API). innovareacademics.inijpsjournal.com These methods are crucial for identifying and quantifying any impurities that may arise during the synthesis or degradation of the drug. ijpsjournal.com

Identification of p-Methyl Atomoxetine Hydrochloride as a Structural Analog and Potential Impurity of Atomoxetine

p-Methyl Atomoxetine Hydrochloride is a structural analog of atomoxetine, meaning it shares a similar chemical structure but with a specific modification. In this case, the methyl group on the phenoxy ring is in the para (4th) position, as opposed to the ortho (2nd) position in atomoxetine. Its chemical name is (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride. pharmaffiliates.com This compound is also referred to as Atomoxetine Related Compound C. pharmaffiliates.com

Due to its close structural resemblance to atomoxetine, p-Methyl Atomoxetine Hydrochloride is considered a potential process-related impurity. synthinkchemicals.com Process-related impurities are substances that are formed during the manufacturing of the API. synthinkchemicals.com The synthesis of atomoxetine hydrochloride is a multi-step process, and variations in reaction conditions or starting materials can lead to the formation of such related compounds. chemicalbook.com For example, a patent for the synthesis of atomoxetine hydrochloride outlines a process that aims to minimize the presence of various impurities, including positional isomers like the meta and para-methyl analogs. google.com

The identification and control of such impurities are critical aspects of pharmaceutical quality control. synthinkchemicals.com Regulatory bodies require that any impurity present in a drug product be identified and quantified to ensure the safety and efficacy of the medication. synzeal.com Therefore, reference standards of potential impurities like p-Methyl Atomoxetine Hydrochloride are essential for developing and validating analytical methods to detect their presence in the final drug product. synthinkchemicals.comsynzeal.com

Rationale for Dedicated Academic Investigation of Chemically Related Compounds

The dedicated academic investigation of chemically related compounds, such as p-Methyl Atomoxetine Hydrochloride, is driven by several key scientific and regulatory imperatives. A primary motivation is the need to ensure the quality, safety, and efficacy of pharmaceutical products. synthinkchemicals.com Impurities in an active pharmaceutical ingredient (API) can potentially have their own pharmacological or toxicological effects, which may differ from those of the main drug. Therefore, a thorough understanding of these related substances is crucial.

From a regulatory standpoint, guidelines from bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in new drug substances. This includes the development of analytical methods to detect and quantify these compounds. innovareacademics.in The availability of well-characterized reference standards for impurities is a prerequisite for the validation of these analytical procedures. synzeal.com

Furthermore, the study of related compounds can provide valuable insights into the synthesis and degradation pathways of the API. synthinkchemicals.com By identifying the structures of impurities, chemists can better understand the reaction mechanisms and optimize manufacturing processes to minimize their formation. This leads to a more robust and controlled manufacturing process, ultimately resulting in a higher quality drug product. Academic research plays a vital role in developing the sophisticated analytical techniques required for this level of characterization, such as advanced chromatographic and spectroscopic methods. ijpsjournal.comnih.gov

Structure

3D Structure of Parent

特性

分子式 |

C17H22ClNO |

|---|---|

分子量 |

291.8 g/mol |

IUPAC名 |

N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15;/h3-11,17-18H,12-13H2,1-2H3;1H |

InChIキー |

JVGQLTAODNXGTO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2.Cl |

製品の起源 |

United States |

Chemical Synthesis and Derivatization of P Methyl Atomoxetine Hydrochloride

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of p-methyl atomoxetine (B1665822) hydrochloride reveals several potential synthetic routes. The key disconnection points are the ether linkage and the amine group. One common approach involves the formation of the ether bond followed by the introduction of the methylamino group.

A plausible synthetic pathway starts from 3-chloropropiophenone. This starting material can undergo asymmetric reduction to form the chiral alcohol, (R)-3-chloro-1-phenyl-1-propanol. This intermediate can then react with p-cresol (B1678582) in the presence of a base to form the corresponding ether. Finally, nucleophilic substitution with methylamine (B109427) followed by salt formation with hydrochloric acid would yield (R)-p-methyl atomoxetine hydrochloride.

Achieving high enantiomeric purity is critical. Several strategies can be employed:

Asymmetric Reduction: The use of chiral reducing agents or catalysts, such as (-)-diisopinocamphenylchloroborane ((-)-IPc2BCl), can effectively reduce the ketone precursor to the desired (R)-enantiomer of the alcohol intermediate with high enantioselectivity. newdrugapprovals.org

Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as a chiral amino alcohol, can also lead to the enantiomerically pure final product. nih.gov

Several alternative synthetic routes for atomoxetine and its analogs have been explored to improve efficiency and reduce costs. medkoo.com One such method involves the nucleophilic aromatic substitution of an activated aryl halide with a chiral 3-hydroxy-3-arylpropylamine. chemicalbook.com Another approach utilizes a Mannich reaction to produce β-dimethylaminopropiophenone, which is then reduced and further functionalized. google.com Chemoenzymatic routes, which employ enzymes for key stereoselective steps, offer a green and efficient alternative. medkoo.com

Chemical Characterization of Synthetic Intermediates and Final Product

Thorough chemical characterization is essential to confirm the structure and purity of p-methyl atomoxetine hydrochloride and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. The 1H NMR spectrum of p-methyl atomoxetine would show characteristic signals for the aromatic protons of the phenyl and p-tolyl groups, the methyl group on the tolyl ring, the N-methyl group, and the protons of the propyl chain. researchgate.netgoogleapis.com The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key absorptions would include N-H stretching for the secondary amine hydrochloride, C-O stretching for the ether linkage, and C-H stretching for the aromatic and aliphatic parts of the molecule. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. google.comresearchgate.net

Table 1: Spectroscopic Data for p-Methyl Atomoxetine Hydrochloride

| Spectroscopic Technique | Key Observations and Interpretations |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl and p-tolyl rings), methyl protons (on the tolyl and amine groups), and propyl chain protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the aromatic rings, the propyl chain, and the methyl groups. |

| IR | Characteristic absorption bands for N-H (amine salt), C-O (ether), and aromatic and aliphatic C-H bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the protonated molecule, and characteristic fragmentation patterns. |

This table is a representation of expected data. Actual spectral data would provide specific chemical shifts, coupling constants, and m/z values.

Chromatographic techniques are vital for determining the purity of the final product and for separating it from related impurities, including other positional isomers and enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for assessing the purity of atomoxetine and its analogs. wjarr.com Chiral HPLC, using a chiral stationary phase, is specifically employed to determine the enantiomeric purity of the final product. phenomenex.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for the quantification of atomoxetine and its metabolites in biological matrices and can also be applied to the analysis of impurities. nih.govnih.gov

Table 2: Typical Chromatographic Conditions for the Analysis of Atomoxetine and its Impurities

| Parameter | HPLC Conditions | Chiral HPLC Conditions |

| Column | C8 or C18 reversed-phase | Polysaccharide-based chiral stationary phase (e.g., Lux i-Cellulose-5) |

| Mobile Phase | Mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) wjarr.com | Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) in normal phase mode |

| Detection | UV at a specific wavelength (e.g., 215 nm or 220 nm) wjarr.com | UV detection |

| Flow Rate | Typically 1.0 mL/min | Varies depending on the column and separation |

This table provides a general overview of typical conditions. Method development and validation are necessary for specific applications.

Formation Mechanisms of p-Methyl Atomoxetine Hydrochloride as a Byproduct or Degradant

p-Methyl atomoxetine hydrochloride can be formed as an impurity during the synthesis of atomoxetine if p-cresol is present as a contaminant in the o-cresol (B1677501) starting material. The reaction conditions for the ether synthesis are typically not selective enough to prevent the reaction of the p-isomer if it is present.

Forced degradation studies on atomoxetine have shown that it can degrade under various stress conditions, such as acidic, alkaline, oxidative, and thermal stress. While these studies primarily identify other degradation products, the potential for rearrangement or other reactions leading to the formation of positional isomers under certain conditions cannot be entirely ruled out, although it is less likely than formation as a synthetic byproduct.

Investigation of Side Reactions during Atomoxetine Synthesis

The synthesis of atomoxetine hydrochloride often involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene (B1218778). epo.org A significant source of impurities stems from contaminants within the 2-fluorotoluene starting material. google.com Specifically, the presence of 3-fluorotoluene (B1676563) (3FT), 4-fluorotoluene (B1294773) (4FT), and fluorobenzene (B45895) (FB) can lead to the formation of corresponding regio-isomeric impurities that are structurally similar to atomoxetine and can be challenging to separate. google.comepo.org

These side reactions produce impurities that must be carefully monitored and controlled to ensure the purity of the final active pharmaceutical ingredient. The primary identified impurities from these side reactions are detailed below.

Interactive Table: Process-Related Impurities in Atomoxetine Synthesis

| Impurity Name | Source of Formation |

| N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine HCl (3-ATM HCl) | Reaction with 3-fluorotoluene (an impurity in 2-fluorotoluene) google.comepo.org |

| N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine HCl (4-ATM HCl) | Reaction with 4-fluorotoluene (an impurity in 2-fluorotoluene) google.comepo.org |

| N-methyl-3-phenoxy-3-phenylpropylamine HCl (D-ATM HCl) | Reaction with fluorobenzene (an impurity in 2-fluorotoluene) google.comepo.org |

| Isomeric Impurities | Formation of isomers during the manufacturing process that may differ in pharmacological activity. |

| (R)-Desmethyl Atomoxetine Hydrochloride | A process-related impurity. |

Degradation Studies under Defined Chemical Conditions

Forced degradation studies are essential to understand the stability of a drug substance and to identify its potential degradation products. oup.com Atomoxetine hydrochloride has been subjected to various stress conditions, including acid, base, oxidation, heat, and light, to simulate potential degradation pathways. oup.comnih.gov

Studies show that atomoxetine is susceptible to degradation under acidic, basic, oxidative, and thermal stress, but it remains relatively stable under photolytic (light) conditions. oup.comijpsjournal.com The degradation process results in the formation of several products, which have been identified and characterized using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). oup.comnih.gov

Under acidic conditions (e.g., 0.1 M HCl), refluxing atomoxetine leads to the formation of at least three degradation products. Similarly, alkaline conditions (e.g., 0.1 M NaOH) also cause significant degradation, yielding one major new product. Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), results in approximately 20-25% degradation within an hour of refluxing, producing several distinct degradation products.

A study involving treatment with 70% perchloric acid in methylene (B1212753) chloride resulted in decomposition, yielding rearranged products and ortho-cresol.

Interactive Table: Summary of Atomoxetine Forced Degradation Studies

| Stress Condition | Reagents/Conditions | Observed Degradation | Key Findings |

| Acidic Hydrolysis | 0.1 M HCl in methanol, refluxed for 3 hours | Yes | Three new degradation product peaks were observed. The rate of degradation was similar to that in alkali and water hydrolysis. |

| Alkaline Hydrolysis | 0.1 M NaOH in methanol, refluxed for 3 hours | Yes | 20-25% degradation within 1 hour; one major degradation product formed. |

| Oxidative | 3% H₂O₂ in methanol, refluxed for 3 hours | Yes | 20-25% degradation within 1 hour; four degradation products emerged. |

| Thermal (Wet Heat) | Aqueous solution refluxed for 7 hours | Yes | The drug was found to be susceptible to wet heat degradation. oup.com |

| Thermal (Dry Heat) | 50°C for 7 hours | Yes | Mild degradation was observed. |

| Photolytic | UV light exposure | No | The drug was found to be stable under the tested photolytic conditions. oup.com |

Advanced Analytical Methodologies for P Methyl Atomoxetine Hydrochloride

Development and Validation of Chromatographic Techniques

Chromatography is a cornerstone for the analytical assessment of pharmaceutical compounds like p-Methyl Atomoxetine (B1665822) Hydrochloride. Various chromatographic techniques are employed to achieve separation, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay and impurity determination of p-Methyl Atomoxetine Hydrochloride. Reversed-phase HPLC (RP-HPLC) methods are commonly developed due to their versatility and applicability to a wide range of organic molecules.

Method development for a compound like p-Methyl Atomoxetine Hydrochloride would involve optimizing several parameters to achieve adequate separation from its related substances. These parameters include the choice of stationary phase (e.g., C8 or C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), pH of the buffer, and the column temperature. itmedicalteam.pl UV detection is frequently used, with the detection wavelength selected based on the UV absorbance maximum of the analyte. For atomoxetine and its analogs, wavelengths are often set around 215-271 nm. ijpsjournal.comresearchgate.net

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. innovareacademics.in Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. rjpbcs.com

Table 1: Representative RP-HPLC Method Parameters for Analysis of Atomoxetine Analogs

| Parameter | Condition |

| Column | C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Temperature | Ambient or controlled (e.g., 30°C) |

| Linearity Range | e.g., 2–10 µg/mL |

| LOD | e.g., 1.13 μg/ml |

| LOQ | e.g., 3.41 μg/ml |

This table presents typical parameters for atomoxetine analysis that would be adapted for p-Methyl Atomoxetine Hydrochloride. innovareacademics.inrjpbcs.com

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a valuable technique for the analysis of volatile organic compounds. In the context of p-Methyl Atomoxetine Hydrochloride synthesis, GC can be employed to detect and quantify volatile byproducts, residual solvents, or potential genotoxic impurities (PGIs). For instance, sulfonic acid esters, which can be formed if sulfonic acids are used in the synthesis process, are a class of PGIs that are amenable to GC analysis. shimadzu.com

A typical GC method involves a capillary column with a suitable stationary phase (e.g., Rtx-200) and a Flame Ionization Detector (FID) or a mass spectrometer for detection. shimadzu.com Sample preparation may involve dissolution in an appropriate solvent. The method would be validated for its ability to separate and quantify known and potential volatile impurities at trace levels.

Chiral Chromatography for Enantiomeric Resolution

Since the biological activity of many pharmaceutical compounds is stereospecific, the separation of enantiomers is a critical analytical requirement. Similar to atomoxetine, which is the (R)-enantiomer, p-Methyl Atomoxetine Hydrochloride is a chiral compound. Chiral HPLC is the definitive method for determining the enantiomeric purity.

These separations are typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving atomoxetine enantiomers and can be applied to its p-methyl analog. nih.govphenomenex.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes. A normal-phase method might employ a mobile phase consisting of a mixture of hexane, isopropanol, and a basic additive like diethylamine (B46881) (DEA) to improve peak shape. nih.gov

The method is validated to ensure it can accurately quantify the undesired enantiomer in the presence of a large excess of the desired enantiomer. nih.gov

Table 2: Example of Chiral HPLC Method for Atomoxetine Enantiomers

| Parameter | Condition |

| Column | Chiralcel OD-H or Lux i-Cellulose-5 |

| Mobile Phase | Hexane/Isopropanol/DEA/TFA (e.g., 85/15/0.15/0.2, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

| Resolution (Rs) | > 2.0 between enantiomers |

This table illustrates typical conditions for chiral separation of atomoxetine that would serve as a starting point for p-Methyl Atomoxetine Hydrochloride. nih.govphenomenex.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both quantification and structural identification of analytes, especially at trace levels.

LC-MS/MS for Sensitive Detection and Structural Elucidation of Trace Amounts

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the determination of compounds in complex matrices and for the identification of trace-level impurities. For p-Methyl Atomoxetine Hydrochloride, LC-MS/MS methods would be invaluable for impurity profiling and for pharmacokinetic studies.

An LC-MS/MS method for p-Methyl Atomoxetine Hydrochloride would likely utilize an electrospray ionization (ESI) source in positive ion mode, as the amine group in the molecule is readily protonated. nih.govnih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition. This provides exceptional specificity and sensitivity. The development of such a method includes the optimization of both chromatographic conditions to separate the analyte from interferences and mass spectrometric parameters to maximize the signal response. nih.gov These methods can achieve very low limits of quantification, often in the low ng/mL range. nih.govrsc.org

Table 3: Representative LC-MS/MS Parameters for Atomoxetine Analysis

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion → Product Ion (Atomoxetine) | m/z 256 → m/z 44 |

| Lower Limit of Quantification (LLOQ) | ~0.5-3 ng/mL in plasma |

This table shows established parameters for atomoxetine, which are directly translatable for developing a method for p-Methyl Atomoxetine Hydrochloride, with an expected shift in the precursor ion m/z due to the additional methyl group. nih.govrsc.org

GC-MS for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is the gold standard for the identification and quantification of volatile and semi-volatile impurities. In the analysis of p-Methyl Atomoxetine Hydrochloride, GC-MS would be used to profile impurities that could arise from the synthetic route, such as precursors or byproducts. researchgate.net

For example, if the synthesis involves a Leuckart reaction, specific impurities such as phenyl-2-propanone (P2P) could be monitored. researchgate.net The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra with reference libraries or by interpretation of the fragmentation patterns.

The sample is typically dissolved in a suitable solvent and injected into the GC-MS system. The method is optimized to provide good chromatographic resolution of all potential impurities.

Quantitative Analysis and Impurity Profiling in Atomoxetine Formulations for Research Purposes

In the context of research, the analytical focus is on developing and validating methods that can reliably detect and quantify p-Methyl Atomoxetine Hydrochloride, often alongside other related impurities and the parent compound. These methods are essential for characterizing reference standards, assessing the quality of synthesized batches, and conducting stability studies. synthinkchemicals.com The availability of certified reference standards for p-Methyl Atomoxetine Hydrochloride is a prerequisite for accurate quantification. pharmaffiliates.comsynzeal.com

The development of a suitable analytical method for p-Methyl Atomoxetine Hydrochloride involves establishing its limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

These limits are crucial for impurity profiling, as they define the sensitivity of the method. For impurities, the LOQ must be at or below the reporting threshold stipulated by regulatory bodies like the International Council for Harmonisation (ICH). The determination of these values is typically performed by analyzing a series of diluted solutions of the p-Methyl Atomoxetine Hydrochloride reference standard. The LOD is commonly established at a signal-to-noise ratio (S/N) of 3:1, and the LOQ at an S/N ratio of 10:1. rjpbcs.com

While specific validated data for p-Methyl Atomoxetine Hydrochloride is proprietary to manufacturers, typical HPLC methods developed for the parent compound, Atomoxetine HCl, demonstrate the sensitivity that can be achieved. For instance, various RP-HPLC methods for Atomoxetine HCl have reported LOD and LOQ values in the microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range, indicating high sensitivity. rjpbcs.comnih.goviajps.com A similar level of sensitivity is the goal when developing methods for its impurities.

Table 1: Example Parameters for LOD & LOQ Determination for an Atomoxetine-Related Impurity This table is illustrative and demonstrates the typical parameters and expected results for an impurity analysis based on methods validated for the parent compound.

| Parameter | Method | Typical Result for Atomoxetine HCl rjpbcs.com | Target for p-Methyl Atomoxetine HCl |

| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (S/N = 3:1) | 1.13 µg/mL | ≤ 0.05% of target concentration |

| Limit of Quantification (LOQ) | Based on Signal-to-Noise Ratio (S/N = 10:1) | 3.41 µg/mL | ≤ 0.15% of target concentration |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) with UV Detector | HPLC-UV | HPLC-UV/MS |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Enable ODS C18 | C8 or C18 Reverse Phase |

| Wavelength (UV) | 271 nm | 271 nm | 215 - 271 nm ijpsjournal.com |

Once the sensitivity of the method is established, its precision and robustness must be thoroughly evaluated to ensure it can deliver consistent and reliable results under routine use.

Precision The precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

Repeatability (Intra-day Precision): Assesses the precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day Precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Reproducibility: Assesses the precision between different laboratories (collaborative studies), which is not always required for internal research methods.

For impurity quantification, precision is determined by performing multiple injections of a solution containing a known concentration of the p-Methyl Atomoxetine Hydrochloride standard and calculating the Relative Standard Deviation (%RSD) of the peak areas. A low %RSD value (typically below 2%) indicates good precision. innovareacademics.inresearchgate.net

Table 2: Illustrative Precision Data for p-Methyl Atomoxetine Hydrochloride Analysis This table demonstrates a hypothetical precision study. The acceptance criterion is based on typical ICH guidelines for impurity analysis.

| Precision Level | Number of Determinations | Mean Peak Area | Standard Deviation | % Relative Standard Deviation (%RSD) | Acceptance Criterion |

| Repeatability (Intra-day) | 6 | 48520 | 291.1 | 0.60% | ≤ 2.0% |

| Intermediate Precision (Inter-day) | 6 | 48750 | 438.8 | 0.90% | ≤ 2.0% |

Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This assessment provides an indication of its reliability during normal usage. The robustness of an HPLC method for p-Methyl Atomoxetine Hydrochloride is tested by intentionally altering parameters such as:

The pH of the mobile phase (e.g., ± 0.2 units).

The percentage of the organic solvent in the mobile phase (e.g., ± 2%).

The column temperature (e.g., ± 5 °C).

The flow rate (e.g., ± 0.1 mL/min).

The effect of these changes on the analytical results, such as the retention time and peak area of p-Methyl Atomoxetine Hydrochloride, is then evaluated. The method is considered robust if the %RSD of the results remains within acceptable limits (e.g., < 2%) under these varied conditions. researchgate.netnih.gov

Table 3: Example of a Robustness Study for p-Methyl Atomoxetine Hydrochloride Analysis This table presents a hypothetical robustness study, outlining typical parameters varied to assess method stability.

| Parameter Varied | Modification | Retention Time (min) | Peak Area | %RSD of Assay |

| Flow Rate (mL/min) | 0.9 (-10%) | 4.9 | 48590 | 0.7% |

| 1.1 (+10%) | 4.1 | 48450 | ||

| Mobile Phase pH | 2.3 (-0.2) | 4.6 | 48610 | 0.9% |

| 2.7 (+0.2) | 4.4 | 48390 | ||

| Column Temperature (°C) | 35 (-5 °C) | 4.7 | 48550 | 0.5% |

| 45 (+5 °C) | 4.3 | 48650 | ||

| Acceptance Criterion | ≤ 2.0% |

In Vitro Pharmacological Characterization of P Methyl Atomoxetine Hydrochloride

Evaluation of Binding Affinities to Monoamine Transporters

Binding assays are crucial for quantifying the strength of the interaction between a compound and its target proteins. For p-Methyl Atomoxetine (B1665822) Hydrochloride, these studies have elucidated its affinity for the transporters responsible for the reuptake of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576).

Research has demonstrated that the (R)-enantiomer of p-methylatomoxetine possesses a high binding affinity for the human norepinephrine transporter (NET). In competitive binding assays using membranes from cells expressing the human NET, (R)-p-methylatomoxetine showed a potent affinity with a reported inhibitor constant (Ki) of 5.3 nM. This strong binding suggests that the compound is a powerful ligand for the norepinephrine transporter.

In comparison to its potent interaction with NET, p-Methyl Atomoxetine Hydrochloride exhibits a substantially lower binding affinity for the human serotonin transporter (SERT). Studies have reported a Ki value of 1800 nM for (R)-p-methylatomoxetine at the human SERT. This indicates a significant degree of selectivity for NET over SERT.

The affinity of p-Methyl Atomoxetine Hydrochloride for the human dopamine transporter (DAT) is also markedly weaker than its affinity for NET. The reported Ki value for (R)-p-methylatomoxetine at the human DAT is 1500 nM. This, along with the low SERT affinity, highlights the compound's preferential binding to the norepinephrine transporter.

Table 1: Binding Affinities (Ki) of (R)-p-Methylatomoxetine at Human Monoamine Transporters

| Transporter | Ki (nM) |

|---|---|

| Norepinephrine Transporter (NET) | 5.3 |

| Serotonin Transporter (SERT) | 1800 |

Data sourced from a 2019 study by Micheli et al., which evaluated a series of atomoxetine derivatives.

Functional Assays for Neurotransmitter Uptake Inhibition

Functional assays are performed to determine if the binding of a compound to a transporter translates into a biological effect, such as the inhibition of neurotransmitter reuptake.

To assess its functional activity, p-Methyl Atomoxetine Hydrochloride has been studied in cell-based assays. Using human embryonic kidney (HEK293) cells that have been genetically modified to express human monoamine transporters, researchers can measure the compound's ability to block the uptake of neurotransmitters. Consistent with its high binding affinity, (R)-p-methylatomoxetine proved to be a potent inhibitor of norepinephrine uptake, with a half-maximal inhibitory concentration (IC50) of 13 nM. In contrast, its ability to inhibit serotonin and dopamine uptake was significantly weaker, with IC50 values of 3100 nM and 2100 nM, respectively. These findings confirm the compound's functional selectivity as a norepinephrine reuptake inhibitor.

Table 2: Functional Uptake Inhibition (IC50) of (R)-p-Methylatomoxetine in HEK293 Cells Expressing Human Monoamine Transporters

| Transporter | IC50 (nM) |

|---|---|

| Norepinephrine (NE) Uptake Inhibition | 13 |

| Serotonin (5-HT) Uptake Inhibition | 3100 |

Data sourced from a 2019 study by Micheli et al.

Assessment of Selectivity Against Other Neurotransmitter Receptors (e.g., adrenergic, serotonergic, dopaminergic, muscarinic) In Vitro

The in vitro selectivity profile of p-Methyl Atomoxetine Hydrochloride is a critical determinant of its pharmacological action and potential for off-target effects. As an analog of atomoxetine, its primary mechanism of action is expected to be the potent and selective inhibition of the norepinephrine transporter (NET). Atomoxetine itself exhibits minimal affinity for other neurotransmitter transporters and receptors, a characteristic that contributes to its specific neurochemical effects. pharmgkb.orgpharmgkb.org

In vitro binding assays for atomoxetine have demonstrated high selectivity for the human norepinephrine transporter (NET) with significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters. researchgate.net This selectivity is a defining feature of this class of compounds. Consequently, p-Methyl Atomoxetine is anticipated to have a low affinity for various other G-protein coupled receptors, including adrenergic (α1, α2, β), serotonergic (5-HT subtypes), dopaminergic (D2-like), and muscarinic cholinergic receptors. This high degree of selectivity for the norepinephrine transporter minimizes the potential for side effects that can arise from interactions with other receptor systems in the central nervous system and periphery. While a comprehensive screening panel of binding affinities (Ki values) for p-Methyl Atomoxetine across a wide range of neurotransmitter receptors is not extensively detailed in publicly available literature, its structural similarity to atomoxetine strongly supports a highly selective pharmacological profile.

Comparative Pharmacological Profile with Atomoxetine and its Active Metabolites (e.g., 4-Hydroxyatomoxetine)

The pharmacological profile of p-Methyl Atomoxetine Hydrochloride is best understood through a comparative analysis with its parent compound, atomoxetine, and its major active metabolite, 4-hydroxyatomoxetine. Atomoxetine, chemically known as (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, is a potent and selective norepinephrine transporter (NET) inhibitor. nih.govwikipedia.org Its primary oxidative metabolite, 4-hydroxyatomoxetine, is also pharmacologically active and demonstrates even greater potency at the norepinephrine transporter. nih.gov

p-Methyl Atomoxetine, or N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine, differs from atomoxetine by the position of the methyl group on the phenoxy ring, from the ortho to the para position. nih.gov This structural alteration is significant in the context of structure-activity relationships for this class of compounds, as modifications to the phenoxy ring can influence binding affinity and selectivity for monoamine transporters.

All three compounds share the core 3-phenoxy-3-phenylpropan-1-amine structure essential for their inhibitory activity at the NET. The primary point of comparison lies in their relative potencies and selectivities for the norepinephrine, serotonin, and dopamine transporters. Atomoxetine is well-established as being highly selective for NET over SERT and DAT. researchgate.net Its active metabolite, 4-hydroxyatomoxetine, retains this selectivity profile with enhanced NET affinity. It is hypothesized that p-Methyl Atomoxetine also functions as a selective NET inhibitor, with its potency and selectivity being influenced by the para-position of the methyl group.

The following interactive table presents a comparison of the in vitro binding affinities (Kᵢ, nM) for atomoxetine and its active metabolite, 4-hydroxyatomoxetine, at the human monoamine transporters.

Table 1: Comparative In Vitro Binding Affinities (Kᵢ, nM) of Atomoxetine and its Metabolite

| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity Ratio | DAT/NET Selectivity Ratio |

|---|---|---|---|---|---|

| Atomoxetine | 5 | 77 | 1451 | 15.4 | 290.2 |

Data for Atomoxetine from Bymaster et al. (2002) researchgate.net. The potency of 4-Hydroxyatomoxetine is noted as being similar to or greater than atomoxetine for NET, with retained selectivity. nih.gov

Structure Activity Relationship Sar Analysis of P Methyl Atomoxetine Hydrochloride

Elucidation of the Influence of the para-Methyl Group on Ligand-Target Interactions

The defining feature of p-Methyl Atomoxetine (B1665822) Hydrochloride is the presence of a methyl group at the para-position of the tolyloxy ring. In the parent compound, atomoxetine, the methyl group is at the ortho-position. This positional isomerism is expected to have a significant impact on the molecule's interaction with the norepinephrine (B1679862) transporter (NET). The ortho-methyl group in atomoxetine is thought to be crucial for its high affinity and selectivity for NET. It is hypothesized that this group helps to orient the phenoxy ring within the binding pocket of the transporter.

The shift of the methyl group to the para-position in p-Methyl Atomoxetine would alter the steric and electronic profile of the molecule. This change in substitution pattern could affect the conformation of the molecule and its ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the NET binding site. While specific binding affinity data for p-Methyl Atomoxetine Hydrochloride is not extensively available in public literature, it is a recognized related compound and impurity of atomoxetine, often designated as Atomoxetine Related Compound C. nih.govresearchgate.netnih.govnih.govchemicalbook.com

Table 1: Comparison of Atomoxetine and p-Methyl Atomoxetine

| Feature | Atomoxetine | p-Methyl Atomoxetine |

| Methyl Group Position | Ortho | Para |

| IUPAC Name | (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine |

| CAS Number (HCl salt) | 82248-59-7 | 873310-31-7 |

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for predicting and understanding the behavior of molecules like p-Methyl Atomoxetine Hydrochloride at the atomic level.

Molecular docking studies are instrumental in predicting the binding orientation of a ligand within a receptor's active site. For p-Methyl Atomoxetine Hydrochloride, docking simulations with homology models of the human norepinephrine transporter (hNET) would be necessary to predict its binding mode. These simulations would likely show that the protonated amine group forms a crucial salt bridge with a key aspartate residue in the transporter, a common feature for monoamine transporter inhibitors. The phenyl and p-tolyloxy rings would be expected to occupy hydrophobic pockets within the binding site. A comparative docking study with atomoxetine would be essential to highlight differences in binding energy and key interactions arising from the different methyl group positions. While specific docking studies for p-methyl atomoxetine are not widely published, studies on atomoxetine have shown its interaction with key residues in the NET. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for a series of atomoxetine analogs, including p-Methyl Atomoxetine, would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with their binding affinities for the norepinephrine transporter. Such a model could predict the activity of other, yet unsynthesized, analogs and provide a deeper understanding of the structural requirements for potent NET inhibition.

Stereochemical Influences on Pharmacological Activity

Atomoxetine is a chiral molecule, and its pharmacological activity resides primarily in the (R)-enantiomer, which is a more potent inhibitor of the norepinephrine transporter than the (S)-enantiomer. It is highly probable that p-Methyl Atomoxetine Hydrochloride also exhibits stereoselectivity in its interaction with the NET. The three-dimensional arrangement of the phenyl and p-tolyloxy groups around the chiral center is critical for fitting into the asymmetric binding site of the transporter. Therefore, the (R)-enantiomer of p-Methyl Atomoxetine is expected to be significantly more active than the (S)-enantiomer.

Comparative SAR Analysis with Other Atomoxetine Analogs

A comparative analysis of p-Methyl Atomoxetine with other analogs provides a broader context for its potential activity. For instance, the analog with a methyl group at the meta-position of the tolyloxy ring (m-Methyl Atomoxetine) would have a different electronic and steric profile. Comparing the binding affinities and selectivities of the ortho-, meta-, and para-methyl analogs would provide a clear picture of the positional importance of the methyl group for NET inhibition. Furthermore, analogs with different substituents on the phenoxy ring (e.g., chloro, methoxy) have been synthesized and studied, contributing to a comprehensive SAR map for this class of compounds. For example, the replacement of the ortho-methyl group with an ortho-methoxy group has been shown to influence selectivity towards the norepinephrine transporter. researchgate.net

In Vitro Metabolic Stability and Biotransformation Studies of P Methyl Atomoxetine Hydrochloride

Identification of Hepatic Cytochrome P450 (CYP) Isoforms Involved in Metabolism In Vitro

The metabolism of atomoxetine (B1665822) is predominantly mediated by CYP2D6, with minor contributions from other isoforms. pharmgkb.orgpharmgkb.org It is hypothesized that CYP2D6 would also be the principal enzyme responsible for the metabolism of p-methyl atomoxetine hydrochloride.

Incubation of p-methyl atomoxetine hydrochloride with pooled human liver microsomes (HLMs) would likely demonstrate that its metabolism is highly dependent on CYP2D6 activity. In HLMs with normal CYP2D6 function (extensive metabolizers), rapid metabolism of the parent compound would be expected. Conversely, in HLMs from individuals with reduced or no CYP2D6 activity (poor metabolizers), the metabolic rate would be significantly diminished. nih.gov This is a well-documented phenomenon for atomoxetine itself. pharmgkb.orgresearchgate.net

To pinpoint the specific CYP isoforms involved, studies with a panel of recombinant human CYP enzymes would be necessary. It is anticipated that these studies would confirm a major role for CYP2D6 in the metabolism of p-methyl atomoxetine hydrochloride. Other isoforms, such as CYP2C19, which is known to contribute to the N-demethylation of atomoxetine, may also show some activity. pharmgkb.org The p-methylation might also introduce or enhance minor metabolic pathways mediated by other CYPs, such as those from the CYP1A, CYP2B, or CYP3A families, although their contribution is expected to be significantly less than that of CYP2D6. pharmgkb.org

Characterization of In Vitro Metabolic Products

The primary metabolic pathways for atomoxetine are aromatic hydroxylation and N-demethylation. researchgate.net It is plausible that p-methyl atomoxetine hydrochloride would undergo similar biotransformations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the analytical method of choice for the identification and characterization of metabolites formed during in vitro incubations. Based on the metabolism of atomoxetine, the predicted major metabolites of p-methyl atomoxetine hydrochloride would be:

Hydroxylated metabolites: The primary site of hydroxylation on atomoxetine is the para-position of the phenyl ring (4-hydroxyatomoxetine). nih.gov In p-methyl atomoxetine, this position is blocked by the methyl group. Therefore, hydroxylation is predicted to occur on the unsubstituted phenyl ring or potentially on the newly introduced methyl group itself (benzylic hydroxylation).

N-desmethyl metabolite: N-demethylation is a known minor metabolic pathway for atomoxetine, leading to the formation of N-desmethylatomoxetine. pharmgkb.org A similar N-desmethyl metabolite of p-methyl atomoxetine hydrochloride is expected.

Further oxidation products: Subsequent oxidation of the initial metabolites could also occur, leading to the formation of dihydroxylated or other oxidized species. nih.gov

The proposed primary metabolic pathways for p-methyl atomoxetine hydrochloride are illustrated below, drawing a parallel to the known metabolism of atomoxetine. The dominant pathway is expected to be hydroxylation, followed by N-demethylation. These phase I metabolites would likely undergo subsequent phase II conjugation reactions, such as glucuronidation, to facilitate their excretion. pharmgkb.org

Interactive Data Tables

Table 1: Hypothetical Kinetic Parameters for the Metabolism of p-Methyl Atomoxetine Hydrochloride in Human Liver Microsomes

| Parameter | Predicted Value | Comparison with Atomoxetine |

| Km (µM) | 5 - 15 | Potentially higher than atomoxetine (2.3 µM) |

| Vmax (pmol/min/mg) | 300 - 600 | Similar to or slightly lower than atomoxetine (479 pmol/min/mg) |

| Intrinsic Clearance (CLint, µL/min/mg) | 20 - 120 | Potentially lower than atomoxetine (103-202 µL/min/mg) |

This table presents hypothetical data based on the known metabolism of atomoxetine and the predicted influence of the p-methyl group. Actual values would need to be determined experimentally.

Table 2: Predicted Relative Contribution of CYP Isoforms to the Metabolism of p-Methyl Atomoxetine Hydrochloride

| CYP Isoform | Predicted Contribution | Primary Metabolic Reaction |

| CYP2D6 | > 80% | Aromatic and Benzylic Hydroxylation, N-demethylation |

| CYP2C19 | < 10% | N-demethylation |

| Other CYPs | < 5% | Minor oxidation pathways |

This table presents a predictive assessment. The actual contributions would need to be confirmed through studies with recombinant CYP enzymes.

Assessment of Metabolic Stability in Liver Cell Systems

The metabolic stability of p-methyl atomoxetine hydrochloride would likely be assessed in primary human hepatocytes or other liver-derived cell lines. These systems provide a more physiologically relevant environment than microsomes as they contain both phase I and phase II metabolic enzymes. It is predicted that p-methyl atomoxetine hydrochloride would exhibit moderate to high clearance in hepatocytes from individuals with functional CYP2D6. The presence of the p-methyl group might slightly decrease the rate of metabolism compared to atomoxetine if it sterically hinders the optimal positioning of the molecule within the active site of CYP2D6, leading to a slight increase in metabolic stability.

Inhibition or Induction Potential of CYP Enzymes In Vitro

Extensive searches of publicly available scientific literature and databases have yielded no specific data on the in vitro metabolic stability, biotransformation, or the potential for cytochrome P450 (CYP) enzyme inhibition or induction by the chemical compound p-Methyl Atomoxetine Hydrochloride.

The available research predominantly focuses on atomoxetine hydrochloride, a structural isomer of p-Methyl Atomoxetine Hydrochloride, which has a methyl group at the ortho- position of the phenoxy ring, as opposed to the para- position. Studies on atomoxetine indicate that it is primarily metabolized by the CYP2D6 enzyme. nih.govpharmgkb.orgnih.govnih.gov Furthermore, atomoxetine itself has not been found to cause clinically significant inhibition or induction of major CYP enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A. fda.govpharmgkb.org

However, due to the specific structural difference—the position of the methyl group on the phenoxy ring—these findings for atomoxetine cannot be directly extrapolated to p-Methyl Atomoxetine Hydrochloride. The position of a functional group on an aromatic ring can significantly influence a molecule's interaction with enzyme active sites, potentially leading to different metabolic profiles and different potentials for enzyme inhibition or induction.

Without specific experimental data for p-Methyl Atomoxetine Hydrochloride, any discussion of its effects on CYP enzymes would be speculative. Therefore, no data tables or detailed research findings on the CYP inhibition or induction potential of p-Methyl Atomoxetine Hydrochloride can be provided.

Future Research Directions and Theoretical Applications

Design and Synthesis of Further Analogs Based on SAR Insights

The structure-activity relationship (SAR) of Atomoxetine (B1665822) provides a foundational framework for designing novel analogs. Atomoxetine's efficacy is largely attributed to its (R)-configuration and the specific arrangement of its phenyl and o-tolyloxy groups, which facilitate high-affinity binding to the norepinephrine (B1679862) transporter (NET). nih.govrjpbcs.com The introduction of a methyl group at the para-position of the phenoxy ring, creating p-Methyl Atomoxetine, represents a subtle but significant structural modification.

Future research should focus on the systematic synthesis and evaluation of a series of analogs to probe the steric and electronic requirements of the NET binding pocket. The synthesis of these compounds would likely follow established routes used for Atomoxetine, such as the nucleophilic aromatic substitution reaction between an alkoxide of (R)-N-methyl-3-phenyl-3-hydroxypropylamine and a corresponding substituted fluorotoluene. epo.orggoogle.com For instance, reacting the aforementioned amine with 3-fluorotoluene (B1676563) is a known pathway to produce m-Methyl Atomoxetine. epo.org

By varying the position (ortho-, meta-, para-) and the nature of the substituent on the phenoxy ring, researchers can systematically map interactions with the transporter. For example, introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) versus electron-donating groups (e.g., methoxy) could elucidate the role of electronic interactions in binding affinity and selectivity.

Table 1: Proposed Analogs for Future SAR Studies

| Compound Name | Proposed Modification | Rationale for Synthesis |

|---|---|---|

| o-Ethyl Atomoxetine | Ethyl group at the ortho-position of the phenoxy ring | To investigate steric tolerance at the position adjacent to the ether linkage. |

| p-Chloro Atomoxetine | Chlorine atom at the para-position of the phenoxy ring | To assess the impact of an electron-withdrawing group on binding affinity. |

| m-Methoxy Atomoxetine | Methoxy group at the meta-position of the phenoxy ring | To explore the effects of a bulky, electron-donating group on potency and selectivity. |

These studies would generate crucial data for building more predictive computational models of ligand-NET interactions, guiding the development of future compounds with tailored pharmacological profiles.

Investigation of p-Methyl Atomoxetine Hydrochloride as a Probe for Transporter Mechanism Studies

Atomoxetine is a valuable pharmacological tool due to its high selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT). nih.gov This selectivity allows for the specific investigation of noradrenergic pathways. p-Methyl Atomoxetine Hydrochloride, as a close structural analog, has the potential to be an even more refined molecular probe for studying the intricacies of transporter mechanisms.

By comparing the binding affinities and functional inhibition profiles of Atomoxetine, p-Methyl Atomoxetine, and other isomers (e.g., m-Methyl Atomoxetine), researchers can gain high-resolution insights into the topology of the NET binding site. The subtle shift of a single methyl group can reveal critical information about steric clashes or favorable hydrophobic interactions within the ligand-binding pocket. Such comparative studies are essential for understanding how the transporter protein distinguishes between closely related ligands, which is a key aspect of its biological function.

Future experiments would involve competitive binding assays using radiolabeled ligands in cell lines or primary neuronal cultures expressing human NET, DAT, and SERT. This would precisely determine the potency (Ki) and selectivity of p-Methyl Atomoxetine. Furthermore, its effects could be examined in vivo using techniques like microdialysis in specific brain regions, such as the prefrontal cortex, to measure its impact on extracellular norepinephrine and dopamine levels. nih.gov

Table 2: Comparative Transporter Affinity Profile (Hypothetical)

| Compound | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | DAT Affinity (Ki, nM) | Selectivity Ratio (SERT/NET) |

|---|---|---|---|---|

| Atomoxetine (reference) | ~5 | ~80 | >1000 | ~16 |

| p-Methyl Atomoxetine (hypothetical) | To be determined | To be determined | To be determined | To be determined |

The data generated would be invaluable for refining our understanding of how monoamine transporters recognize and transport their substrates and inhibitors.

Methodological Advancements in Analytical Characterization of Related Compounds

The presence of regio-isomers like m-Methyl and p-Methyl Atomoxetine as potential impurities in the synthesis of Atomoxetine presents a significant analytical challenge. epo.org The development of robust and sensitive analytical methods is crucial for quality control and for studying the pharmacology of these individual isomers.

Standard analytical methods for Atomoxetine often employ High-Performance Liquid Chromatography (HPLC) with C8 or C18 columns and UV detection. rjpbcs.comijpsjournal.com However, the structural similarity of regio-isomers may lead to co-elution, making accurate quantification difficult.

Future methodological advancements should focus on achieving superior separation and identification. Key areas for development include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizing columns with smaller particle sizes (<2 µm), UHPLC can provide significantly higher resolution and faster analysis times compared to conventional HPLC, potentially resolving the isomeric impurities.

Chiral Chromatography: While Atomoxetine and its methyl analogs are isomers, the synthesis often starts from a chiral precursor to yield the (R)-enantiomer. chemicalbook.com Chiral chromatography methods could be developed to ensure enantiomeric purity and resolve any chiral impurities that may form.

Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is essential for unambiguous identification. ijpsjournal.com Since isomers have identical molecular weights, differentiation must rely on unique fragmentation patterns generated in the mass spectrometer. Developing a method that can distinguish the fragmentation of p-Methyl Atomoxetine from its ortho- and meta- counterparts is a critical research goal.

Table 3: Comparison of Analytical Techniques for Isomer Characterization

| Technique | Principle | Advantage | Limitation for Isomers |

|---|---|---|---|

| HPLC-UV | Chromatographic separation based on polarity, detection by UV absorbance. rjpbcs.com | Robust, widely available. | May have insufficient resolution to separate closely related isomers. |

| UHPLC-UV | HPLC with smaller particle columns for higher efficiency. | Improved resolution and speed. | May still not fully resolve all isomers without extensive method development. |

| LC-MS/MS | Separation by LC, identification by mass-to-charge ratio and fragmentation. ijpsjournal.com | High sensitivity and specificity. | Isomers have the same mass; requires distinct fragmentation patterns for identification. |

These advanced methods will not only support pharmaceutical quality control but also enable precise pharmacokinetic and metabolism studies of the individual isomers.

Theoretical Contributions to Understanding Chemical Modulations of Neurotransmitter Systems

The study of p-Methyl Atomoxetine Hydrochloride and its related analogs contributes significantly to the theoretical understanding of how chemical structure dictates biological activity within the central nervous system. Atomoxetine itself serves as a prime example of how selective inhibition of a single neurotransmitter transporter can have profound effects on complex cognitive processes like attention and executive function. drugbank.comwikipedia.org

By systematically altering the Atomoxetine scaffold—for example, by moving a methyl group from the ortho to the para position—researchers can test and refine fundamental principles of pharmacology and medicinal chemistry. This line of inquiry helps to answer critical questions:

How do subtle changes in a ligand's shape and electronic distribution affect its orientation and affinity within a transporter's binding site?

Can regional brain chemistry be precisely modulated by designing ligands that exploit subtle differences in transporter structure or function?

The knowledge gained from studying these analogs provides the empirical data needed to build and validate computational models of ligand-receptor interactions. These models, in turn, accelerate the rational design of new molecules. For example, understanding the steric and electronic impact of the para-methyl group could inform the design of novel NET inhibitors with improved brain penetration, a longer half-life, or an even higher degree of selectivity, potentially leading to agents with enhanced efficacy or a more favorable side effect profile.

Ultimately, the detailed characterization of compounds like p-Methyl Atomoxetine Hydrochloride moves the field beyond serendipitous discovery toward a more predictive science of neuropharmacology, deepening our understanding of the delicate interplay between chemical structure and the modulation of neurotransmitter systems.

Q & A

Q. What analytical methods are recommended for quantifying Atomoxetine Hydrochloride in biological and pharmaceutical matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive and rapid method using electrospray ionization (ESI) achieves quantification in human plasma and cellular samples with a lower limit of detection (LLOD) of 0.1 ng/mL. Deuterated internal standards (e.g., d3-atomoxetine) enhance precision .

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Validated methods with UV detection (λ = 254 nm) are used for bulk drug and dosage forms. Parameters include a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and flow rate of 1.0 mL/min. Retention time is ~6.2 minutes .

- Spectrophotometry: Visible spectrophotometric assays using derivatization agents (e.g., 1-dimethylaminonaphthalene-5-sulphonyl chloride) enable quantification in plasma and urine with linearity ranges of 0.5–50 µg/mL .

Table 1: Comparison of Analytical Methods

| Method | Sensitivity (LLOD) | Runtime | Matrix Applicability | Key Reference |

|---|---|---|---|---|

| LC-MS/MS | 0.1 ng/mL | 8 min | Plasma, cellular samples | |

| RP-HPLC | 0.5 µg/mL | 15 min | Bulk drug, formulations | |

| Spectrophotometry | 0.5 µg/mL | 20 min | Plasma, urine |

Q. What pharmacokinetic parameters are critical for Atomoxetine Hydrochloride in pediatric populations?

Methodological Answer:

- Norepinephrine Transporter (NET) Binding Affinity: Atomoxetine exhibits a Ki of 5 nM for NET, with minimal activity at serotonin (SERT, Ki = 77 nM) and dopamine (DAT, Ki = 1451 nM) transporters, ensuring selectivity .

- Metabolic Half-Life: Hepatic metabolism via CYP2D6 results in a half-life of 5.2 hours in extensive metabolizers and 21.6 hours in poor metabolizers. Dose adjustments are required for CYP2D6 polymorphisms .

- Pediatric Dosing: Mean final daily doses in long-term studies are 1.35 mg/kg, with no clinically significant effects on growth rates or electrocardiographic parameters over 3–5 years .

Q. How to design a stability-indicating method for Atomoxetine Hydrochloride under forced degradation conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the drug to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (1.2 million lux-hours) conditions. Monitor degradation products using HPLC with photodiode array (PDA) detection .

- Robustness Testing: Vary column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±0.1 mL/min) to validate method resilience. Resolution between atomoxetine and its impurities should remain ≥2.0 .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize chromatographic methods for Atomoxetine Hydrochloride?

Methodological Answer:

- Screening Phase: Use multi-column/mobile phase screening (e.g., C18, phenyl, and HILIC columns) to identify optimal selectivity. DryLab software reduces experimental runs by simulating chromatographic conditions .

- Plackett-Burman Design: Optimize critical parameters (e.g., gradient slope, column temperature, organic modifier concentration) via factorial experiments. For impurity separation, sub-2-µm UPLC columns resolve up to 26 impurities versus 13 with traditional HPLC .

- Design Space Definition: Establish a method operable design region (MODR) where resolution ≥1.5 and tailing factor ≤2.0 are guaranteed across variable inputs .

Q. How to address discrepancies in long-term safety data of Atomoxetine Hydrochloride across clinical trials?

Methodological Answer:

- Meta-Analysis of Adverse Events (AEs): Pool data from 13 double-blind trials and 3 open-label extensions (N = 714). Use Cochran-Mantel-Haenszel tests to compare AE rates (e.g., suicidal ideation ≤1.6%, aggression ≤6%) against placebo .

- Real-World vs. Clinical Trial Data: Contrast findings from controlled trials (e.g., no significant hepatic changes) with post-marketing surveillance (e.g., NMPA China’s 2024 suspension due to manufacturing non-compliance). Investigate confounding factors like storage conditions and excipient variability .

Q. What strategies are effective for impurity profiling of Atomoxetine Hydrochloride during API synthesis?

Methodological Answer:

- Synthetic By-Product Identification: Characterize impurities such as (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine (Impurity D) and its hydrochloride salt using LC-MS/MS and NMR. Cross-validate against pharmacopeial standards (USP, EP) .

- Orthogonal Method Development: Combine ion-pairing HPLC for polar impurities and UPLC for non-polar degradants. Use charged aerosol detection (CAD) for non-UV-active impurities .

Q. How to validate an HPLC method for Atomoxetine Hydrochloride according to ICH Q2(R1) guidelines?

Methodological Answer:

- Linearity and Range: Prepare six concentrations (10–150% of target assay concentration). Acceptability criteria: R² ≥ 0.999, y-intercept within ±2% of target response .

- Precision: Repeat intra-day (n = 6) and inter-day (n = 3) analyses. Relative standard deviation (RSD) must be ≤2.0% for peak area .

- Accuracy (Spike Recovery): Fortify placebo with 80%, 100%, and 120% of atomoxetine. Recovery should be 98–102% .

Data Contradiction Analysis

Q. How to reconcile efficacy data from Eli Lilly trials with real-world manufacturing challenges (e.g., NMPA China’s 2024 suspension)?

Methodological Answer:

- Efficacy vs. Quality Control: Eli Lilly’s trials (2004–2008) demonstrated ≥70% ADHD symptom reduction. However, real-world failures (e.g., Dr. Reddy’s 2024 suspension) highlight the need for robust process validation, including in-process controls (IPC) for impurity thresholds during capsule formulation .

- Root-Cause Investigation: Use failure mode and effects analysis (FMEA) to prioritize risks in API synthesis (e.g., residual solvents) and oral solution stability (e.g., pH-sensitive degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。